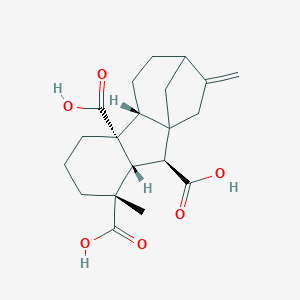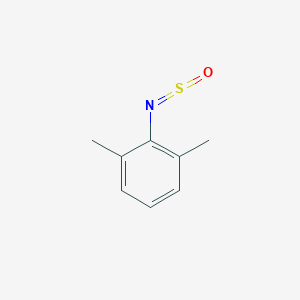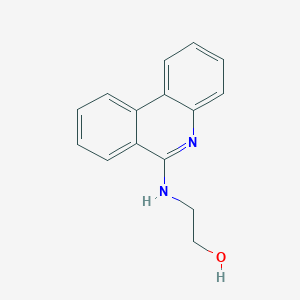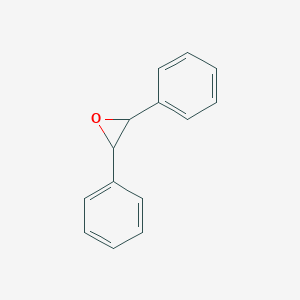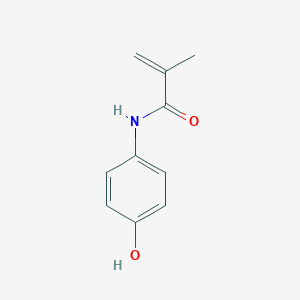
N-(4-Hydroxyphényl)méthacrylamide
Vue d'ensemble
Description
N-(4-Hydroxyphenyl)methacrylamide is an organic compound with the molecular formula C10H11NO2. It is a derivative of methacrylamide, where the amide group is substituted with a 4-hydroxyphenyl group. This compound is known for its applications in various fields, including biomedical and lithographic applications .
Applications De Recherche Scientifique
N-(4-Hydroxyphenyl)methacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of polymer substrates that support cell expansion and differentiation.
Medicine: Investigated for its potential in drug delivery systems and tissue engineering.
Industry: Utilized in lithographic applications and the production of specialized coatings.
Mécanisme D'action
Target of Action
N-(4-Hydroxyphenyl)methacrylamide is primarily used as a monomer for biomedical and lithographic applications . It is used to make polymer substrates that support cell expansion and differentiation .
Mode of Action
These substrates then provide a supportive environment for cell expansion and differentiation .
Biochemical Pathways
It is known that the compound plays a role in the processes of cell expansion and differentiation .
Result of Action
The primary result of the action of N-(4-Hydroxyphenyl)methacrylamide is the creation of a conducive environment for cell expansion and differentiation . This is achieved through the formation of polymer substrates that support these cellular processes .
Analyse Biochimique
Biochemical Properties
This conjugate has been evaluated for its potential as a drug and gene carrier . The interaction between N-(4-Hydroxyphenyl)methacrylamide and chitosan occurs via an aza Michael addition reaction .
Cellular Effects
The cellular effects of N-(4-Hydroxyphenyl)methacrylamide are primarily observed through its role in the CSNHMA conjugate. In this form, it has shown potential for drug delivery and gene transfection in cancer cells . The conjugate has demonstrated higher transfection efficiency in A549, HeLa, and HepG2 cancer cells compared to native chitosan and Lipofectamine® .
Molecular Mechanism
The molecular mechanism of N-(4-Hydroxyphenyl)methacrylamide’s action is related to its role in the CSNHMA conjugate. The conjugate’s enhanced buffering capacity, due to the presence of the N-(4-Hydroxyphenyl)methacrylamide moiety, leads to higher transfection efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, N-(4-Hydroxyphenyl)methacrylamide in the form of CSNHMA has been used to prepare nanoparticles for drug delivery . These nanoparticles demonstrated a faster and sustained release of curcumin at pH 5.0 compared to physiological pH .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4-Hydroxyphenyl)methacrylamide can be synthesized through the reaction of 4-aminophenol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for N-(4-Hydroxyphenyl)methacrylamide involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Hydroxyphenyl)methacrylamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkyl or acyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenylacrylamide
- Methyl 3-(4-hydroxyphenyl)acrylate
- **3-(4-Aminophenyl)propionic acid
Propriétés
IUPAC Name |
N-(4-hydroxyphenyl)-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(2)10(13)11-8-3-5-9(12)6-4-8/h3-6,12H,1H2,2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSZONUJSGDIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172836 | |
| Record name | Acrylanilide, 4'-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19243-95-9 | |
| Record name | (4-Hydroxyphenyl)methacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19243-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylanilide, 4'-hydroxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019243959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylanilide, 4'-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Hydroxyphenyl)methacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of N-(4-Hydroxyphenyl)methacrylamide in drug delivery?
A: N-(4-Hydroxyphenyl)methacrylamide exhibits promise as a component in drug delivery systems. Research suggests its incorporation into copolymers with 2-hydroxyethyl methacrylate enhances chain flexibility and swelling behavior []. This characteristic proves advantageous in controlled release applications, influencing drug release profiles. Further investigation into its compatibility with specific drugs and its biodegradability is crucial for realizing its full potential in targeted drug delivery.
Q2: How does N-(4-Hydroxyphenyl)methacrylamide contribute to the performance of Acrylonitrile-Butadiene Rubber (NBR)?
A: N-(4-Hydroxyphenyl)methacrylamide functions as an effective antioxidant when incorporated into NBR mixes []. Specifically, it demonstrates superior performance in reducing swelling and improving compression recovery properties compared to the industrial standard phenyl-B-naphthylamine (PBN). This finding highlights its potential for enhancing the longevity and performance of NBR products, particularly in demanding applications like oil seals.
Q3: What is the significance of studying the reactivity ratios of copolymers containing N-(4-Hydroxyphenyl)methacrylamide?
A: Understanding the reactivity ratios of copolymers containing N-(4-Hydroxyphenyl)methacrylamide is crucial for tailoring their properties []. These ratios provide insights into the copolymerization kinetics and the distribution of monomer units within the polymer chain. This information is essential for predicting and controlling the resulting copolymer's properties, such as chain flexibility, swelling behavior, and ultimately, its suitability for specific applications like drug delivery.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



